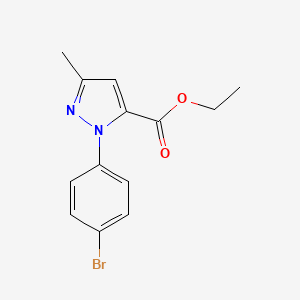

Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Description

Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS: 385831-39-0, MFCD06408987) is a pyrazole-based compound featuring a para-bromophenyl group at position 1, a methyl group at position 3, and an ethyl carboxylate ester at position 5 of the pyrazole ring. Its molecular formula is C₁₃H₁₃BrN₂O₂, with a molecular weight of 309.16 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing inhibitors of enzymes like Lp-PLA2 .

Propriétés

IUPAC Name |

ethyl 2-(4-bromophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOABFDHEOPEUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Oxidative Cyclization

According to patent WO2021096903A1, a novel method involves oxidative cyclization of suitable hydrazine derivatives in acetonitrile, using potassium persulfate as an oxidizing agent, to generate the pyrazole core. The process includes:

- Reactants: Hydrazine derivatives bearing the phenyl substituent.

- Oxidant: Potassium persulfate (1.3–1.7 equivalents).

- Solvent: Acetonitrile.

- Conditions: Heating under reflux, with acid addition to facilitate cyclization.

This method yields the pyrazole with high efficiency (~75-80%) and allows for functional group tolerance, including bromine substitution on the phenyl ring.

Halogenation and Cross-Coupling

The bromophenyl group can be introduced via halogenation of phenyl precursors or through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings. For example:

- Starting Material: 4-bromophenyl hydrazine or related intermediates.

- Method: Suzuki coupling of a boronic acid derivative with a halogenated pyrazole precursor.

- Catalysts: Palladium-based catalysts under mild conditions.

- Outcome: Selective attachment of the 4-bromophenyl group to the pyrazole core.

Esterification

The final step involves esterification of the carboxylic acid or acid chloride intermediate to form the ethyl ester:

- Reagents: Ethanol with catalytic acid (e.g., sulfuric acid) or direct reaction of acid chloride with ethanol.

- Conditions: Reflux under mild conditions to prevent decomposition.

- Yield: Typically high (>85%), optimized for purity and yield.

Research Data and Reaction Conditions

Notes on Methodology

Oxidation Step: The oxidation of dihydropyrazoles to aromatic pyrazoles is critical and is efficiently achieved using potassium persulfate, which offers high selectivity and minimal by-products.

Halogenation Strategy: Direct halogenation of phenyl rings can lead to regioselectivity issues; hence, cross-coupling reactions are preferred for precise substitution.

Environmental and Safety Considerations: Recent advancements focus on reducing hazardous reagents, employing milder catalysts, and optimizing reaction conditions to improve safety and environmental footprint.

Summary of Recent Innovations

| Innovation | Description | Impact |

|---|---|---|

| Use of potassium persulfate | Efficient oxidation in acetonitrile | High yield, cleaner process |

| Palladium-catalyzed cross-coupling | Precise attachment of bromophenyl group | Improved regioselectivity |

| Mild esterification | Ethanol reflux with acid catalysts | High purity and yield |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit anti-inflammatory properties. In a study conducted by Ge et al. (2009), compounds similar to this compound demonstrated significant inhibition of inflammatory mediators, suggesting potential use in treating inflammatory diseases.

Anticancer Properties

Another area of interest is the anticancer activity of pyrazole derivatives. A study highlighted the ability of certain pyrazole compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Ge et al., 2011). This compound may share similar properties due to its structural characteristics.

Agricultural Applications

The compound is also being explored for its role in agriculture, particularly as a potential pesticide or herbicide.

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective pesticides. For instance, a study found that certain pyrazole-based compounds exhibited significant insecticidal activity against various pests, suggesting that this compound could be developed into a new class of agrochemicals (Han et al., 2011).

Material Science Applications

In material science, this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique electronic structure of the pyrazole ring allows for improved interaction with polymer chains, leading to enhanced material performance (Li et al., 2011).

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory Activity | Ge et al. (2009) | Significant inhibition of inflammatory mediators observed. |

| Anticancer Properties | Ge et al. (2011) | Induced apoptosis in cancer cell lines; potential anticancer agent. |

| Pesticidal Activity | Han et al. (2011) | Effective against various agricultural pests; potential agrochemical use. |

| Polymer Chemistry | Li et al. (2011) | Enhanced thermal stability and mechanical properties in polymers. |

Mécanisme D'action

The mechanism of action of Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The para-bromophenyl group in the target compound distinguishes it from analogs with meta- or ortho-bromophenyl substituents. For example:

Heterocyclic Core Modifications

Replacing the pyrazole ring with other heterocycles significantly impacts biological activity:

Functional Group Variations

Physicochemical Data

Activité Biologique

Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12BrN2O2

- CAS Number : 385831-39-0

- Molecular Weight : 296.14 g/mol

The structure of this compound features a pyrazole ring substituted with a bromophenyl group and an ethyl ester, which contributes to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Antioxidant Activity

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate promising anticancer properties. A study highlighted its efficacy against various cancer cell lines, showing IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic effects on tumor cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18 | Disruption of cell cycle |

Antimicrobial Properties

The compound has shown activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, it exhibited MIC values against Staphylococcus aureus and Escherichia coli in the range of 25 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 30 | Comparable to Penicillin |

| Escherichia coli | 40 | Comparable to Ciprofloxacin |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies demonstrated a reduction in these cytokines by approximately 70% at a concentration of 10 µg/mL .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds followed by esterification. The synthetic pathway can be summarized as follows:

- Formation of Pyrazole Ring : Reacting hydrazine with an α,β-unsaturated carbonyl compound.

- Bromination : Introducing the bromine substituent on the phenyl ring.

- Esterification : Converting the carboxylic acid to an ethyl ester.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A detailed analysis showed that treatment with this compound led to significant apoptosis in MCF-7 cells, suggesting its potential role as a chemotherapeutic agent.

- Antimicrobial Efficacy Assessment : In a comparative study against common pathogens, the compound displayed superior activity compared to traditional antibiotics, highlighting its potential for development into new antimicrobial therapies.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate, and what key intermediates are involved?

The synthesis typically involves a multi-step process starting with cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with ethyl acetoacetate to form the pyrazole core. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, generated via formylation, oxidation, and acylation steps . Subsequent reactions with ammonium thiocyanate or brominated aryl precursors yield the final product. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like regioisomers .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is evaluated using HPLC (reverse-phase C18 columns with acetonitrile/water gradients) and ¹H/¹³C NMR spectroscopy. For example, in related pyrazole derivatives, the absence of residual hydrazine or unreacted intermediates is confirmed by integrating proton signals corresponding to the ethyl ester group (δ ~4.2–4.4 ppm) and aromatic protons (δ ~7.3–7.8 ppm) . Melting point analysis and TLC (silica gel, ethyl acetate/hexane) are also used for preliminary validation .

Q. What safety protocols are recommended for handling this compound during synthesis?

Safety Data Sheets (SDS) emphasize using PPE (gloves, goggles) and working in a fume hood due to potential irritancy. Waste disposal must follow hazardous chemical guidelines, and spills should be neutralized with inert adsorbents. First aid measures include flushing eyes with water for 15 minutes and avoiding induced vomiting if ingested .

Advanced Research Questions

Q. What challenges arise in the spectroscopic characterization of this compound, and how can data contradictions be resolved?

Overlapping signals in ¹H NMR (e.g., aromatic protons or methyl groups) can lead to misassignment. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC) are employed to resolve ambiguities. For example, in structurally similar pyrazoles, NOESY correlations help confirm substituent orientation . X-ray crystallography provides definitive structural validation, as seen in monoclinic systems (e.g., a = 24.691 Å, β = 97.184°) .

Q. How can computational chemistry predict the reactivity or biological activity of derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies with target proteins (e.g., Lp-PLA2 inhibitors) use software like AutoDock Vina to model binding affinities. For instance, substituent effects (e.g., bromine vs. methoxy groups) on steric and electronic interactions are quantified to guide SAR .

Q. What methodologies are used to study crystal structure and supramolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves packing motifs. For example, C–H···O hydrogen bonds and π-π stacking interactions in related pyrazoles stabilize the lattice . Thermal ellipsoid plots and Hirshfeld surface analysis further quantify intermolecular contacts .

Q. How are reaction conditions optimized to minimize regioisomer formation during synthesis?

Kinetic vs. thermodynamic control is assessed by varying solvents (polar aprotic vs. protic) and temperatures. For example, dimethylformamide (DMF) at 80°C favors the 1,3,5-trisubstituted pyrazole, while lower temperatures in ethanol promote 1,4-regioisomers. Monitoring via LC-MS at intermediate stages ensures pathway fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.